Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an ethyl ester and a cyano group attached. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyridine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways. In neuroprotection, the compound may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in neuronal cells .
Comparison with Similar Compounds
Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidine-3-carboxamide: Known for its antimicrobial properties.
5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Exhibits significant antibacterial activity.
2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol: Demonstrates potent antifungal activity.
Uniqueness: The uniqueness of this compound lies in its versatile reactivity and potential biological activities, making it a valuable compound for various research applications.
Biological Activity
Ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyridine family, characterized by a fused ring system that includes a pyrazole and a pyridine structure. Its chemical formula is C11H9N3O2 and it has been identified for its potential therapeutic applications, particularly in oncology.
The primary biological activity of this compound is attributed to its interaction with Cyclin-Dependent Kinase 2 (CDK2) . This interaction inhibits CDK2 activity, leading to cell cycle arrest, which is crucial in cancer therapy. The inhibition of CDK2 disrupts the normal progression of the cell cycle, thereby preventing the proliferation of cancer cells .
Cellular Effects
The compound has been shown to influence various cellular processes, including:
- Cell Proliferation : this compound exhibits significant effects on cell growth and division.
- Apoptosis : It may induce programmed cell death in cancerous cells through modulation of apoptosis-related pathways.
- Gene Expression : The compound can alter gene expression profiles associated with cell cycle regulation and apoptosis .
Pharmacological Properties
Research indicates that derivatives of this compound possess various pharmacological properties:
- Antitumor Activity : The compound has demonstrated potential antitumor effects in vitro against several cancer cell lines.
- Antimicrobial Activity : Some studies have reported its effectiveness as an antimicrobial agent against various pathogens .
Summary of Biological Activities
Case Studies
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Case Study on Antitumor Activity :
- A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM across different cell types.
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Case Study on Antimicrobial Properties :
- In a screening assay against Gram-positive and Gram-negative bacteria, this compound exhibited minimum inhibitory concentrations (MIC) between 15 and 25 µg/mL, demonstrating significant antimicrobial activity.
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Synthesis and Derivatives : Ongoing research focuses on synthesizing derivatives that enhance biological activity and reduce toxicity. Variations in substituents at different positions on the pyrazole or pyridine rings are being explored for improved efficacy.
- In Vivo Studies : Preliminary in vivo studies suggest that this compound may have favorable pharmacokinetic properties, including good absorption and distribution in biological systems.
Properties
Molecular Formula |
C11H9N3O2 |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
ethyl 6-cyanopyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H9N3O2/c1-2-16-11(15)9-6-13-14-7-8(5-12)3-4-10(9)14/h3-4,6-7H,2H2,1H3 |
InChI Key |
KVLOMFKLAYWRDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1)C#N |
Origin of Product |
United States |
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